synthesis and characterization of Methyl 3-(cyclopentylamino)propanoate
synthesis and characterization of Methyl 3-(cyclopentylamino)propanoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(cyclopentylamino)propanoate
This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of Methyl 3-(cyclopentylamino)propanoate, a valuable β-amino ester intermediate in medicinal chemistry and drug development. Designed for researchers and chemical development professionals, this document emphasizes the scientific rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Significance of β-Amino Esters
β-amino acids and their ester derivatives are critical structural motifs found in a wide array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products. Their incorporation can significantly influence the pharmacological properties of a lead compound, enhancing metabolic stability, modulating conformational preferences, and improving binding affinity. Methyl 3-(cyclopentylamino)propanoate (CAS No. 754125-43-4) is a versatile building block used to introduce a cyclopentylamino moiety, a common substituent in modern drug discovery for its ability to occupy hydrophobic pockets in target proteins.[1]
This guide details a robust and efficient synthesis via an aza-Michael addition, followed by a thorough characterization protocol to validate the structure and purity of the final product.
| Compound Property | Value |
| IUPAC Name | Methyl 3-(cyclopentylamino)propanoate |
| CAS Number | 754125-43-4 |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol [1] |
Critical Health and Safety Considerations
The synthesis of Methyl 3-(cyclopentylamino)propanoate involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Reagent | Key Hazards | Recommended PPE |
| Cyclopentylamine | Highly flammable, Toxic if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction.[2][3] | Chemical-resistant gloves (Nitrile), safety goggles, face shield, flame-retardant lab coat. |
| Methyl Acrylate | Highly flammable liquid and vapor, Harmful if swallowed or in contact with skin, Causes skin and serious eye irritation, Toxic if inhaled, May cause respiratory irritation.[4][5][6][7] | Chemical-resistant gloves, safety goggles, lab coat. Use in an explosion-proof environment.[4] |
| Methanol (Solvent) | Highly flammable, Toxic if swallowed, inhaled, or in contact with skin, Causes damage to organs (optic nerve). | Chemical-resistant gloves, safety goggles, lab coat. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water and seek immediate medical aid.[8]
Synthetic Strategy: Aza-Michael Addition
The most direct and atom-economical approach for synthesizing β-amino esters is the conjugate addition (or aza-Michael addition) of a primary or secondary amine to an α,β-unsaturated ester.[9][10] This method avoids the use of protecting groups and harsh reagents often associated with other synthetic routes.
Reaction Principle and Mechanism
The reaction proceeds via the nucleophilic attack of the cyclopentylamine nitrogen on the β-carbon of methyl acrylate. The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon electrophilic. The resulting enolate intermediate is then protonated by a proton source (often the solvent or another amine molecule) to yield the final product.
Caption: Aza-Michael addition of cyclopentylamine to methyl acrylate.
Rationale for Experimental Design
-
Choice of Reactants: Cyclopentylamine is a primary amine and a potent nucleophile. Methyl acrylate is an effective Michael acceptor.
-
Solvent: While the reaction can be run neat, using a protic solvent like methanol can facilitate the final protonation step and help control the reaction temperature. For this guide, a solvent-free approach is chosen to maximize reactant concentration and simplify workup, a common practice in green chemistry.[11]
-
Temperature Control: The Michael addition is exothermic. Furthermore, methyl acrylate can undergo spontaneous, hazardous polymerization at elevated temperatures.[4][5] Therefore, the initial addition is performed at a reduced temperature (0 °C) to ensure controlled reaction kinetics and prevent polymerization.
-
Stoichiometry: A slight excess of methyl acrylate is used to ensure the complete consumption of the more valuable cyclopentylamine.
Detailed Experimental Protocol
-
Reactor Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Reagent Charging: Charge the flask with cyclopentylamine (8.52 g, 100 mmol).
-
Controlled Addition: Add methyl acrylate (9.47 g, 110 mmol) to the dropping funnel. Add the methyl acrylate dropwise to the stirred cyclopentylamine over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (30:70). Visualize with potassium permanganate stain. The reaction is complete when the cyclopentylamine spot (baseline) is no longer visible.
-
Workup: Upon completion, remove any unreacted starting material and low-boiling impurities under reduced pressure using a rotary evaporator. The resulting crude oil is typically of sufficient purity for many applications but can be further purified as described below.
Purification of Methyl 3-(cyclopentylamino)propanoate
While distillation is a viable option, residual basicity of the amine can be problematic. Flash column chromatography is the preferred method for achieving high purity, as it effectively separates the polar product from non-polar impurities and any potential dialkylation byproducts.
Rationale for Purification Strategy
-
Stationary Phase: Silica gel is a polar adsorbent suitable for separating compounds of moderate polarity like the target ester.
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexane is ideal. Starting with a low polarity eluent (e.g., 10% ethyl acetate) will wash off non-polar impurities. Gradually increasing the polarity (to 30-40% ethyl acetate) will then elute the desired product. The basic nature of the product can cause tailing on the silica column; adding a small amount of triethylamine (~1%) to the eluent system can mitigate this by neutralizing acidic sites on the silica.
Detailed Protocol for Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in 10% ethyl acetate/hexane and pack the column.
-
Sample Loading: Adsorb the crude oil (~17 g) onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with 10% ethyl acetate/hexane, collecting fractions.
-
Gradient Increase: Gradually increase the ethyl acetate concentration to 30%.
-
Fraction Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product (identified by a single spot on TLC).
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield Methyl 3-(cyclopentylamino)propanoate as a clear, colorless to pale yellow oil.
Structural Characterization
Unequivocal structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[9][12][13][14]
Caption: Workflow for the spectroscopic characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. Spectra should be acquired in a deuterated solvent such as CDCl₃.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.67 | Singlet | 3H | -OCH₃ | Characteristic singlet for a methyl ester.[14] |
| ~ 2.85 | Triplet | 2H | -NH-CH₂ -CH₂- | Adjacent to a CH₂ group (n+1=3). Deshielded by the adjacent nitrogen. |
| ~ 2.70 | Quintet | 1H | Cyclopentyl CH -NH- | Adjacent to four protons on the cyclopentyl ring. Deshielded by nitrogen. |
| ~ 2.50 | Triplet | 2H | -CH₂-CH₂ -C=O | Adjacent to a CH₂ group (n+1=3). Deshielded by the carbonyl group. |
| ~ 1.80 - 1.40 | Multiplet | 8H | Cyclopentyl -CH₂ - | Overlapping signals from the four methylene groups of the cyclopentyl ring. |
| ~ 1.20 | Broad Singlet | 1H | -NH - | Amine proton, often broad and may exchange with D₂O. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 173.0 | C =O | Typical chemical shift for an ester carbonyl carbon.[9] |
| ~ 58.0 | Cyclopentyl C H-NH- | Carbon attached directly to nitrogen. |
| ~ 51.5 | -OC H₃ | Methyl ester carbon.[9] |
| ~ 45.0 | -NH-C H₂- | Carbon adjacent to the amine nitrogen. |
| ~ 35.0 | -C H₂-C=O | Carbon adjacent to the carbonyl group. |
| ~ 33.0 | Cyclopentyl C H₂ | Carbons on the cyclopentyl ring adjacent to the CH-NH group. |
| ~ 24.0 | Cyclopentyl C H₂ | Remaining carbons on the cyclopentyl ring. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected peak would be for the protonated molecule [M+H]⁺.
Predicted Mass Spectrum Data (ESI+):
| m/z | Assignment |
| 172.1 | [M+H]⁺ (Calculated for C₉H₁₈NO₂⁺: 172.13) |
| 86.1 | [Cyclopentylamine+H]⁺ fragment |
| 87.1 | [CH₂=CH-COOCH₃+H]⁺ fragment or related fragmentation |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted IR Absorption Bands (Liquid Film):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 (broad) | N-H Stretch | Secondary Amine |
| 2950 - 2850 | C-H Stretch | Aliphatic (Cyclopentyl and Ethyl chain) |
| ~ 1735 (strong) | C=O Stretch | Ester Carbonyl[12][15] |
| ~ 1170 (strong) | C-O Stretch | Ester[12] |
| ~ 1120 | C-N Stretch | Aliphatic Amine |
Summary of Physicochemical Properties
| Parameter | Description |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Sparingly soluble in water. |
| Purity (Post-Chromatography) | Typically >95% as determined by ¹H NMR and GC-MS. |
Conclusion
This guide outlines a reliable and well-characterized method for the synthesis of Methyl 3-(cyclopentylamino)propanoate. The aza-Michael addition provides a high-yield, straightforward route to this valuable synthetic intermediate. The detailed purification and comprehensive spectroscopic characterization protocols described herein serve as a self-validating system, ensuring that researchers and drug development professionals can produce and verify this compound with a high degree of confidence and scientific rigor. Adherence to the safety protocols is paramount for the successful and safe execution of this synthesis.
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Brown, W. P. (n.d.). The 1H NMR spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]
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